シス-ジクロロビス(トリフェニルホスフィン)プラチナ(II)

説明

Synthesis Analysis

The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) can involve the photochemical isomerization of its trans counterpart. This method has proven effective for producing the cis-isomers of dihalogenobis(triphenylphosphine)platinum(II) complexes, which are difficult to obtain by other methods. The process also applies to other platinum(II) complexes, highlighting a versatile approach to synthesizing these compounds (Mastin & Haake, 1970).

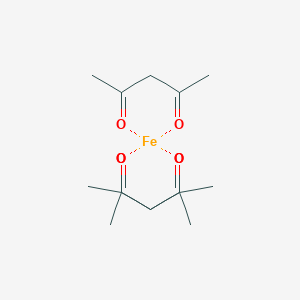

Molecular Structure Analysis

The molecular structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes is characterized by a distorted square planar geometry. This distortion is evident from various structural analyses, including X-ray diffraction studies, which provide insights into the bond lengths and angles that define the complex's geometry. The structural parameters, such as Pt-Cl and Pt-P bond lengths, and the angles between them, are crucial for understanding the complex's stability and reactivity (Sabounchei & Naghipour, 2001).

Chemical Reactions and Properties

cis-Dichlorobis(triphenylphosphine)platinum(II) participates in various chemical reactions, demonstrating its versatility as a catalyst. For instance, it shows catalytic activity in the carbonylation of organic iodides, producing aldehydes and esters in the presence of molecular hydrogen and alcohol. This catalytic efficiency underscores the compound's utility in organic synthesis and industrial applications (Takeuchi, Tsuji, & Watanabe, 1986).

Physical Properties Analysis

The physical properties of cis-Dichlorobis(triphenylphosphine)platinum(II), such as its crystal structure, are critical for its applications in catalysis and materials science. High-pressure studies, for example, have revealed phase transitions that may affect its behavior under different conditions. These studies provide insights into the compound's stability and reactivity under varying environmental conditions (Song, Butler, & Shaver, 2002).

Chemical Properties Analysis

The chemical properties of cis-Dichlorobis(triphenylphosphine)platinum(II) are influenced by its molecular structure and the electronic environment around the platinum center. Its reactivity in forming carbon-carbon bonds and facilitating carbonylation reactions highlights its role as a valuable catalyst in organic synthesis. The complex's ability to catalyze these reactions is attributed to its unique electronic and structural characteristics, making it a subject of extensive research in the field of organometallic chemistry (Watanabe, Tsuji, & Takeuchi, 1983).

科学的研究の応用

アリルアルコールのメチル化

この化合物は、アリルアルコールのメチル化における触媒として使用されます . ベンゼン-メタノール溶媒中、シス-ジクロロビス(トリフェニルホスフィン)プラチナ(II)-スズ(II)クロリド二水和物錯体触媒の存在下におけるアリルアルコールの反応により、アリルメチルエーテルが得られました .

結晶および分子構造解析

シス-ジクロロビス(トリフェニルホスファイト)プラチナ(II)の単結晶構造が決定されました . この錯体は、直方晶系空間群に結晶化し、シス配置の2つの塩素配位子を持つ歪んだ平面正方形幾何構造を有しています .

可溶性ポリマー調製のための触媒

この化合物は、第四級アンモニウムペンダント基を有するモノ置換アセチレンの可溶性ポリマーの調製のための触媒として使用されます .

アルキニル化および水素化反応のための触媒

また、アルキニル化および水素化反応における触媒としても使用されます .

ヘテロ・ディールス・アルダー/開環反応のための触媒

この化合物の別の用途は、ヘテロ・ディールス・アルダー/開環反応です .

アルコールのO-H結合へのカルベンの挿入のための触媒

この化合物は、アルコールのO-H結合へのカルベンの挿入のための触媒として使用されます .

オレフィンのシクロプロパン化のための触媒

それは、オレフィンのシクロプロパン化のための触媒として使用されます .

ヒドロホルミル化反応のための触媒

作用機序

Target of Action

cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules . It is also used in platinum plating . The primary targets of this compound are therefore the molecules that it helps synthesize and the surfaces it plates.

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . This is a chemical reaction that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds. The compound also acts as a catalyst in wax oil catalytic cracking .

Pharmacokinetics

As a platinum compound, it is likely to have low bioavailability due to its poor absorption and high molecular weight .

Result of Action

The primary result of the action of cis-Dichlorobis(triphenylphosphine)platinum(II) is the synthesis of other platinum molecules and the plating of surfaces with platinum . In the context of its use as a catalyst, it facilitates chemical reactions without being consumed in the process .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dichloroplatinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10199-34-5, 14056-88-3, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the typical catalytic applications of cis-Dichlorobis(triphenylphosphine)platinum(II)?

A1: cis-Dichlorobis(triphenylphosphine)platinum(II) acts as a catalyst in various organic reactions. For example, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. Interestingly, the reaction exhibits selectivity depending on the orientation of the hydroxyl group in the substrate. [] This complex also catalyzes the interaction between acyl chlorides and triethylsilane. []

Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?

A2: The cis configuration of the chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) plays a crucial role in its reactivity. This arrangement allows for the formation of either bidentate or monodentate phosphoranide adducts when reacting with "cyclenphosphorane". [, ] This structural feature also dictates its interaction with isopropenylacetylene, leading to the formation of various σ-bonded isoprene platinum(II) complexes. []

Q3: Are there any specific examples of how cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with complex organic molecules?

A3: Research shows that cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with the phosphamonocarbaborane derivative, exo-6-R-arachno-6,7-PCB(8)H(12) (R = Ph or Me). This reaction yields various metallaphosphamonocarbaborane complexes where the platinum(II) adopts different coordination geometries (η1, η4) by bonding to the carbaborane moiety. []

Q4: What insights have been gained from studying the crystal structures of cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives?

A4: X-ray crystallography studies on cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives, specifically trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II), reveal a trans planar coordination geometry around the platinum center. This structural information provides valuable insights into the bonding nature and spatial arrangement of ligands around the metal center. []

Q5: What analytical techniques are employed to study cis-Dichlorobis(triphenylphosphine)platinum(II)?

A5: Apart from X-ray crystallography, laser irradiation techniques have been employed to analyze organoplatinum films containing cis-Dichlorobis(triphenylphosphine)platinum(II). This technique helps understand the behavior and transformation of the complex upon laser exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)